molecular formula C18H20N2O4 B5576650 N'-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide

N'-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide

Cat. No.: B5576650
M. Wt: 328.4 g/mol
InChI Key: KADBKVCUSJXYOH-XDHOZWIPSA-N
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Description

N’-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is synthesized through the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-ethoxybenzohydrazide. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N’-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential as a therapeutic agent due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide typically involves a condensation reaction. The reaction is carried out by mixing equimolar amounts of 3,4-dimethoxybenzaldehyde and 4-ethoxybenzohydrazide in an appropriate solvent, such as ethanol. The mixture is then refluxed for several hours to ensure complete reaction. The product is usually obtained by cooling the reaction mixture, followed by filtration and recrystallization from ethanol to obtain pure N’-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. Molecular docking studies have shown that it can bind to specific active sites on enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
  • N’-(3,4-dimethoxybenzylidene)-4-hydroxybenzohydrazide
  • N’-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide

Uniqueness

N’-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide is unique due to the presence of both methoxy and ethoxy groups on the aromatic rings. These functional groups can influence the compound’s reactivity and biological activity, making it distinct from other similar hydrazones .

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-4-24-15-8-6-14(7-9-15)18(21)20-19-12-13-5-10-16(22-2)17(11-13)23-3/h5-12H,4H2,1-3H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADBKVCUSJXYOH-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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